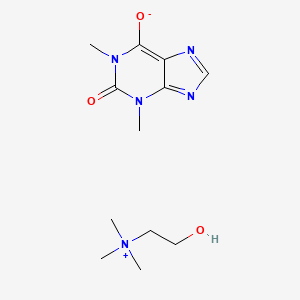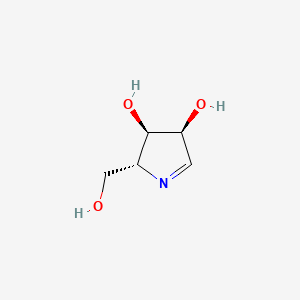
Oxtriphylline
Overview
Description
It is the choline salt form of theophylline, which is released in the body and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . This compound is known for its ability to relax the smooth muscles of the bronchial airways and pulmonary blood vessels, thereby reducing airway responsiveness to various stimuli .
Mechanism of Action
Target of Action
Oxtriphylline, also known as Choline theophyllinate , is a choline salt of theophylline . The primary target of this compound is phosphodiesterase , an enzyme responsible for breaking down cyclic AMP in smooth muscle cells . By inhibiting this enzyme, this compound increases the levels of cyclic AMP, leading to muscle relaxation .
Mode of Action
Upon ingestion, theophylline is released from this compound . Theophylline then acts as a phosphodiesterase inhibitor , adenosine receptor blocker , and histone deacetylase activator . It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen .
Biochemical Pathways
Theophylline, the active component of this compound, affects several biochemical pathways. It inhibits phosphodiesterase, leading to an increase in cyclic AMP levels . This increase results in the relaxation of bronchial smooth muscle, inhibition of the release of allergic mediators, and a reduction in inflammation . Theophylline also blocks adenosine receptors, further contributing to bronchodilation .
Result of Action
Biochemical Analysis
Biochemical Properties
Oxtriphylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It interacts with enzymes such as phosphodiesterases and adenosine receptors, blocking their activity and leading to the dilation of bronchioles . The nature of these interactions involves the binding of this compound to these enzymes, inhibiting their function and leading to a physiological response .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its role as a choline salt of theophylline . After ingestion, theophylline is released from this compound . Theophylline then relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects, such as bronchodilation, occur shortly after administration and can last for several hours .
Dosage Effects in Animal Models
It is known that the effects of this compound, like many drugs, can vary with different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hepatic metabolism to 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine . It interacts with enzymes such as cytochrome P450 1A2 during its metabolism .
Transport and Distribution
It is known that this compound, like many drugs, can be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its role as a bronchodilator, it is likely that this compound primarily acts at the level of the cell membrane, where it interacts with receptors and enzymes to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxtriphylline is synthesized by combining theophylline with choline. The reaction involves the formation of a salt between theophylline and choline, resulting in this compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the salt.
Industrial Production Methods: In industrial settings, this compound is produced by reacting theophylline with choline chloride in an aqueous solution. The mixture is then subjected to crystallization to obtain pure this compound. The process involves careful monitoring of temperature, pH, and concentration to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oxtriphylline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Oxtriphylline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of xanthine derivatives in various chemical reactions.
Biology: this compound is studied for its effects on cellular signaling pathways and its role in modulating enzyme activity.
Medicine: It is extensively researched for its therapeutic potential in treating respiratory diseases such as asthma and COPD.
Industry: this compound is used in the formulation of pharmaceutical products aimed at treating respiratory conditions.
Comparison with Similar Compounds
Oxtriphylline is compared with other similar compounds such as:
Theophylline: Both this compound and theophylline are used as bronchodilators, but this compound is a choline salt form, which may offer better solubility and absorption.
Aminophylline: Aminophylline is another theophylline derivative, but it is an ethylenediamine salt, which can have different pharmacokinetic properties.
Uniqueness: this compound’s uniqueness lies in its combination with choline, which may enhance its solubility and absorption compared to other theophylline derivatives. This can potentially lead to more effective bronchodilation and better therapeutic outcomes .
Properties
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOELXOBIIIBLRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894867 | |
| Record name | Choline salt with theophylline (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol and water. | |
| Record name | Oxtriphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Oxtriphylline is a choline salt of theophylline. After ingestion, theophylline is released from oxytriphylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin. | |
| Record name | Oxtriphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4499-40-5 | |
| Record name | Oxtriphylline [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxtriphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXTRIPHYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Choline salt with theophylline (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline theophyllinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXTRIPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)












